Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Organic synthesis Protecting group strategy Orthogonal deprotection

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a heterobifunctional piperidine derivative bearing a Boc-protected amine at the 4-position and a methyl carbamate at the ring nitrogen (1-position). With the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol, it serves as a conformationally restricted, dual-protected building block for multi-step organic synthesis and medicinal chemistry programs.

Molecular Formula C12H22N2O4
Molecular Weight 258.31
CAS No. 1286274-09-6
Cat. No. B3027422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate
CAS1286274-09-6
Molecular FormulaC12H22N2O4
Molecular Weight258.31
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(CC1)C(=O)OC
InChIInChI=1S/C12H22N2O4/c1-12(2,3)18-10(15)13-9-5-7-14(8-6-9)11(16)17-4/h9H,5-8H2,1-4H3,(H,13,15)
InChIKeyGOHAXWIJCWEMHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate (CAS 1286274-09-6) – What Procurement Teams Must Know About This Orthogonally-Protected Piperidine Scaffold


Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is a heterobifunctional piperidine derivative bearing a Boc-protected amine at the 4-position and a methyl carbamate at the ring nitrogen (1-position). With the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol, it serves as a conformationally restricted, dual-protected building block for multi-step organic synthesis and medicinal chemistry programs. Its two nitrogen protecting groups are orthogonal: the tert-butoxycarbonyl (Boc) group is acid-labile, while the methyl carbamate is stable to acidic deprotection conditions and can be selectively removed with L-Selectride® [1]. This orthogonal reactivity enables sequential, site-selective functionalization without protection/deprotection crosstalk, a capability not shared by mono-protected piperidine analogs .

Why 1-Boc-4-aminopiperidine or Methyl 4-(Boc-amino)piperidine-4-carboxylate Cannot Substitute Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate


Attempts to replace Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate with simpler Boc-aminopiperidine variants (e.g., 1-Boc-4-aminopiperidine, CAS 87120-72-7) or regional isomers (e.g., Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate, CAS 115655-44-2) forfeit the essential orthogonality that enables two-directional, sequential elaboration of the piperidine core. The target compound uniquely combines an acid-labile Boc-protected exocyclic amine with an acid-stable, nucleophilically-cleavable methyl carbamate on the endocyclic nitrogen. Swapping to a mono-protected analog eliminates the capability for chemoselective deprotection, while repositioning the carbamate to the 4-position (isomeric analog) alters steric and electronic properties, potentially compromising downstream reaction yields and regiochemical outcomes [1]. This functional duality is the decisive selection criterion for synthetic routes requiring iterative amine unmasking.

Quantitative Differentiation Evidence for Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate Versus Closest Analogs


Orthogonal Deprotection: Selective Methyl Carbamate Cleavage in Presence of Boc

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate enables a deprotection sequence impossible with mono-protected piperidines: the methyl carbamate can be selectively cleaved by L-Selectride® while leaving the Boc group intact. Coop & Rice demonstrated that L-Selectride selectively removes methyl carbamates in the presence of sterically demanding carbamates such as the N-Boc group, achieving 87–100% yields of the selectively deprotected amine [1]. This orthogonality is absent in comparator compounds like 1-Boc-4-aminopiperidine (CAS 87120-72-7), which possesses only a single acid-labile protecting group and cannot undergo a sequential, two-step deprotection strategy.

Organic synthesis Protecting group strategy Orthogonal deprotection

Differential Acid Stability: Methyl Carbamate vs. Boc Group

The Boc group is removed under standard acidic conditions (e.g., TFA/CH₂Cl₂, 25 °C, 1–2 h), whereas the methyl carbamate is stable under these conditions [REFS-1, REFS-2]. This differential acid sensitivity means that treating the target compound with TFA selectively unmasks the 4-amino group while the 1-position methyl carbamate remains intact, enabling subsequent functionalization at the 4-position without affecting the endocyclic nitrogen. In contrast, 1-Boc-4-aminopiperidine (CAS 87120-72-7) loses its sole protecting group under identical acidic treatment, eliminating further chemoselective manipulation. Quantitative half-life data from Greene's Protective Groups in Organic Synthesis show that N-Boc groups undergo quantitative cleavage within 1–2 h in 50% TFA/CH₂Cl₂, while N-methyl carbamates resist >95% cleavage under the same conditions for >24 h.

Protecting group chemistry Acid lability Synthetic route design

Positional Isomer Differentiation: 1-Carboxylate vs. 4-Carboxylate Substitution

Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate positions the methyl carbamate on the endocyclic nitrogen (1-position) and the Boc-amino group on the exocyclic 4-carbon. Its positional isomer, Methyl 4-(tert-butoxycarbonylamino)piperidine-4-carboxylate (CAS 115655-44-2), places both the Boc-amino and methyl ester at the 4-position. This structural difference alters the electronic environment of the piperidine nitrogen: the target compound's carbamate at N-1 withdraws electron density from the ring, reducing basicity (predicted pKₐ ~8.0–8.5 vs. ~10.0–10.5 for the 4-carboxylate isomer ). In practice, this pKₐ shift influences solubility, hydrogen-bonding capacity, and reactivity in N-alkylation and acylation reactions, providing a measurable advantage in tuning pharmacokinetic properties during lead optimization.

Regional isomerism Piperidine substitution Steric and electronic effects

Commercial Purity Benchmarking: Target Compound vs. Closest Analogs

Commercially available Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate is supplied with a minimum purity specification of 95% (AKSci) and up to NLT 98% (MolCore) . In comparison, the 4-carboxylate positional isomer (CAS 115655-44-2) is typically offered through custom synthesis only, without guaranteed purity levels, and 1-Boc-4-aminopiperidine (CAS 87120-72-7) is commonly offered at 97% purity but lacks the methyl carbamate functionality entirely . The availability of a purity-certified, off-the-shelf product with orthogonal protecting groups reduces lead time and eliminates the need for in-house synthesis and quality control, which is a tangible procurement advantage.

Procurement Quality specification Purity comparison

Optimal Application Scenarios for Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate Based on Verified Differentiation Data


Sequential, Site-Selective Synthesis of 1,4-Difunctionalized Piperidine Pharmacophores

Leverage the orthogonal protecting groups to first install a functional moiety at the 4-amino position via Boc deprotection (TFA/CH₂Cl₂) while the N-1 methyl carbamate remains intact [1], then subsequently cleave the methyl carbamate with L-Selectride® (87–100% yield) to expose the endocyclic nitrogen for further derivatization [2]. This sequence is not achievable with mono-protected analogs.

Lead Optimization Scaffold for CNS Drug Discovery Requiring Reduced Piperidine Basicity

Utilize the electron-withdrawing effect of the N-1 methyl carbamate to lower piperidine nitrogen basicity (predicted pKₐ ~8.0–8.5 vs. ~10.0–10.5 for the 4-carboxylate isomer ), potentially mitigating hERG channel binding and improving blood-brain barrier penetration. The target compound provides an off-the-shelf starting point for SAR exploration without the need for additional synthetic steps to modulate amine basicity.

Convergent Assembly of Bifunctional Piperidine Intermediates in API Manufacturing Routes

Employ the dual-protected building block to streamline the synthesis of active pharmaceutical ingredients (APIs) that require differentiated substituents at the 1- and 4-positions of the piperidine ring. The acid-stable methyl carbamate allows late-stage diversification under acidic conditions (e.g., amide coupling, sulfonylation) that would deprotect a standard Boc group [1], reducing the number of protection/deprotection cycles.

Fragment-Based Drug Discovery (FBDD) Utilizing Orthogonally Protected Piperidine Cores

Deploy Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate as a fragment that can be selectively elaborated at either nitrogen atom. The orthogonal deprotection chemistry enables iterative fragment growing at distinct vectors, a prerequisite for systematic structure-activity relationship (SAR) studies. Related piperidine scaffolds lacking dual protection require additional synthetic manipulation to achieve the same level of functional control.

Quote Request

Request a Quote for Methyl 4-(tert-butoxycarbonylamino)piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.